trans-Benzalacetophenone oxide
Overview
Description
trans-Benzalacetophenone oxide: trans-2-Benzoyl-3-phenyloxirane , is an organic compound with the molecular formula C15H12O2 It is a derivative of benzalacetophenone, where the carbon-carbon double bond is replaced by an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzalacetophenone oxide typically involves the epoxidation of benzalacetophenone. One common method is the reaction of benzalacetophenone with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}=\text{CHCOC}_6\text{H}_5 + \text{RCO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{O})\text{CHCOC}_6\text{H}_5 + \text{RCO}_2\text{H} ] where RCO3H represents the peracid used.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: trans-Benzalacetophenone oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed by the oxidation of the epoxide group.
Alcohols: Formed by the reduction of the epoxide group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
trans-Benzalacetophenone oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of trans-Benzalacetophenone oxide involves its interaction with biological molecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound can inhibit enzymes and disrupt cellular processes by modifying key biomolecules.
Comparison with Similar Compounds
trans-1,3-Diphenyl-2-propen-1-one:
trans-1,3-Diphenyl-2,3-epoxypropan-1-one: Another epoxide derivative with similar chemical properties.
Uniqueness: trans-Benzalacetophenone oxide is unique due to its epoxide group, which imparts distinct reactivity compared to its parent compound, benzalacetophenone
Properties
IUPAC Name |
phenyl-[(2S,3R)-3-phenyloxiran-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352519 | |
Record name | trans-Benzalacetophenone oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61840-93-5 | |
Record name | trans-Benzalacetophenone oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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